Solanesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Detailed Bioactivities and Pharmacological Mechanisms

Solanesol's unique structure confers multiple biological activities. The table below summarizes key experimental findings and proposed mechanisms for its main bioactivities.

| Bioactivity | Experimental Findings | Proposed Mechanisms |

|---|

| Antioxidant | • Scavenges DPPH, superoxide anion, and hydroxyl radicals [1]. • Inhibits microsomal lipid peroxidation [1]. • Protects L02 hepatocytes from alcohol and high glucose-induced oxidative damage [1] [2]. | Activates the Keap1/Nrf2/ARE signaling pathway. This compound promotes the release of Nrf2, which translocates to the nucleus and induces the expression of antioxidant genes like HO-1 and GCLC/GCLM, enhancing cellular defense [1] [2]. | | Anti-inflammatory | • Inhibits LPS-stimulated secretion of IL-1β, IL-6, and TNF-α in RAW264.7 cells [1] [2]. • Reduces carrageenan-induced paw edema in rats [1]. • Alleviates oxidative stress and inflammation in rat periodontitis model [3]. | • Induces HO-1 expression via the p38 and Akt signaling pathways [2] [3]. • Increased HO-1 activity limits the production of pro-inflammatory cytokines [3]. | | Antimicrobial | • Shows significant inhibitory effects against Staphylococcus aureus, Escherichia coli, Mycobacterium phlei, and Pseudomonas aeruginosa [1] [3]. • Weakest activity against Bacillus subtilis and Bacillus cereus [1]. | The exact molecular mechanism is not fully elucidated, but it is believed to be related to its membrane-stabilizing property, which may disrupt bacterial cell membranes [1]. | | Neuroprotective | • Ameliorates behavioral, biochemical, and histological changes in a rat model of Huntington's disease [3]. • Restores mitochondrial complex enzyme activity and reduces brain inflammation and oxidative damage [3]. | The effect is linked to the restoration of coenzyme Q10 levels, a crucial metabolite for mitochondrial function and cellular energy production, for which this compound is a direct precursor [3]. |

The following diagram illustrates the primary antioxidant mechanism of this compound via the Keap1/Nrf2/ARE pathway, which is one of the most well-studied mechanisms.

This compound activates the Nrf2/ARE pathway to induce antioxidant gene expression.

Experimental Extraction and Analysis Protocols

Sample Preparation and Extraction

Common starting materials include dried and ground tobacco or tomato leaves. Here are two validated extraction methods:

Ultrasound-Assisted Extraction (UAE) [3]:

- Material: Use powdered tobacco leaf dust.

- Solvent: Employ a hydrocarbon solvent like hexane or a mixture of hexane and ethanol.

- Process: Mix the plant material with the solvent and subject it to ultrasound in an ultrasonic bath.

- Post-processing: Filter the mixture to remove solid debris. The crude this compound extract is obtained by evaporating the solvent from the filtrate under reduced pressure.

Subcritical CO₂ Extraction [4]:

- Material: Load dried tomato leaves into an extraction vessel.

- Conditions: Use CO₂ at a pressure of 25 MPa and a temperature of 25°C.

- Process: Maintain the CO₂ flow rate for a specified duration to extract non-polar compounds.

- Output: This method can yield an extract containing about 40% this compound, which can be further purified to over 90% purity.

Purification and Analysis

The crude extract requires purification to obtain high-purity this compound for research.

Purification via Saponification and Crystallization [5]:

- Saponification: Treat the crude extract with an ethanolic potassium hydroxide (KOH) solution. This step hydrolyzes ester bonds, converting esterified this compound into its free form.

- Liquid-Liquid Extraction: Extract the neutralized mixture with an organic solvent like hexane to separate the free this compound from water-soluble impurities.

- Crystallization: Concentrate the hexane layer and cool it to induce crystallization. Pure this compound crystallizes out as a white solid.

Purity Analysis by HPLC [5]:

- Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for determining this compound purity and quantity.

- Quality Check: The purified product should be analyzed by HPLC to confirm its identity and ensure it meets the required purity standards (e.g., >90%) for experimental use.

Key Pharmaceutical Applications

This compound's primary industrial importance lies in its role as a key pharmaceutical intermediate [6] [3] [7]. It is the crucial building block for the side chain of several vital molecules:

- Coenzyme Q10: Essential for mitochondrial electron transport and a potent antioxidant [6] [3].

- Vitamin K2 (Menaquinone): Important for blood clotting, bone metabolism, and cardiovascular health [6] [3].

- SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine): An effective synergist to overcome multidrug resistance in cancer cells [6] [3].

Furthermore, its inherent bioactivities and chemical properties are being harnessed in novel drug delivery systems. For instance, PEGylated this compound can form micelles that serve as redox-responsive nanocarriers for targeted delivery of hydrophobic anticancer drugs [1] [3].

Research Gaps and Future Directions

Despite its promise, several challenges need to be addressed to advance this compound research [1] [2]:

- Unclear Molecular Targets: The direct molecular targets and receptors for this compound are not yet fully identified.

- Limited Pharmacokinetic Data: There is a notable lack of comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) in vivo.

- Insufficient Toxicity Profiles: More thorough toxicological assessments are required to ensure its safety for potential therapeutic use.

Future research should focus on target deconvolution, nanotechnology-based delivery systems to improve bioavailability, and the application of multi-omics analyses to comprehensively understand its mechanism of action and promote clinical translation [1] [2].

References

- 1. This compound: a promising natural product - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a promising natural product [frontiersin.org]

- 3. Bioactivities and Medicinal Value of this compound and Its ... [mdpi.com]

- 4. A benign process for the recovery of this compound from tomato ... [sciencedirect.com]

- 5. Solanesolsop 1 | PDF | High Performance Liquid ... [scribd.com]

- 6. - Wikipedia this compound [en.wikipedia.org]

- 7. This compound: a versatile long-chain polyisoprenoid alcohol ... [chemicalbook.com]

Comprehensive Technical Guide to Solanesol Biosynthesis in Plants: Pathways, Regulation, and Experimental Approaches

Then, I will now begin writing the main body of the report.

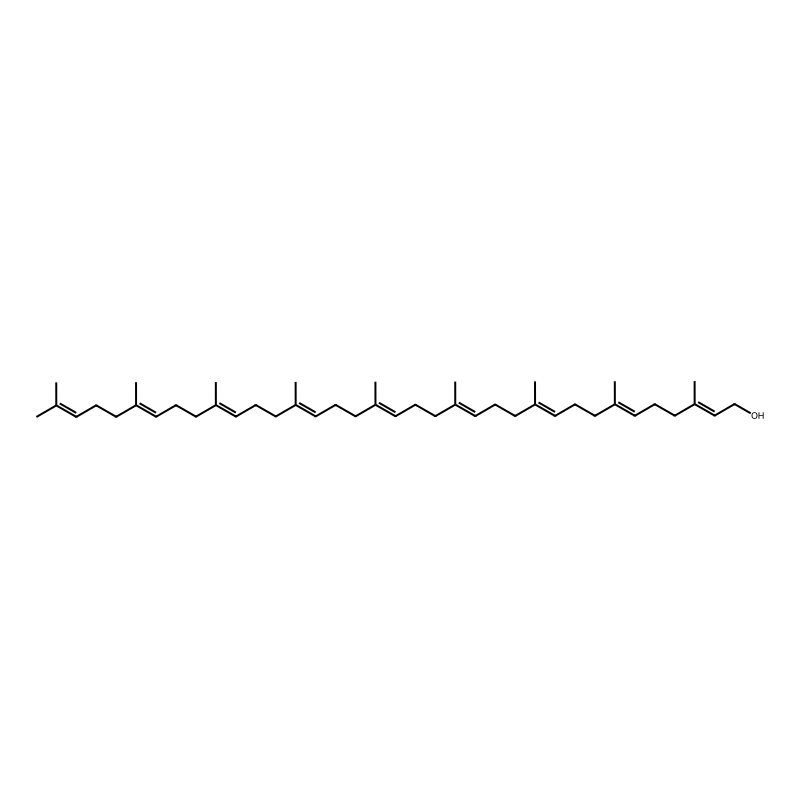

Introduction and Significance of Solanesol

This compound is a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O) that predominantly accumulates in solanaceous plants such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), eggplant (Solanum melongena), and pepper (Capsicum annuum) [1] [2]. This nonaprenol alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents like hexane and ethanol [3] [4]. The compound features nine non-conjugated double bonds in an all-trans configuration, which confers significant biological activity and susceptibility to reactions such as oxidation, addition, and dehydrogenation [3].

The pharmaceutical significance of this compound stems from its role as a key intermediate in synthesizing clinically valuable compounds. It serves as a precursor for ubiquinone-based drugs including coenzyme Q10 (CoQ10), which exhibits antioxidant, anti-aging, and cardiovascular enhancement properties; vitamin K2, which promotes bone growth and inhibits osteoporosis; and N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anti-cancer agent synergizer that overcomes P-glycoprotein-mediated multidrug resistance in cancer cells [1] [2] [5]. Recent research has also revealed that this compound itself possesses direct bioactive properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [3] [4]. This compound demonstrates remarkable therapeutic potential in preclinical models of inflammatory disorders (periodontitis, neuropathic pain) and neurodegenerative diseases (Alzheimer's, Parkinson's) [3].

Table 1: Pharmaceutical Applications of this compound and Its Derivatives

| Compound | Therapeutic Applications | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory, antioxidant, anti-ulcer | Suppresses ROS generation, inhibits pro-inflammatory cytokines (IL-1β, TNF-α), membrane stabilization [3] [4] |

| Coenzyme Q10 | Cardiovascular diseases, neurodegenerative disorders, migraine, type 2 diabetes supplement | Anti-oxidation, anti-aging, immune function enhancement, electron transport in mitochondrial respiratory chain [1] [2] |

| Vitamin K2 | Osteoporosis, arteriosclerosis, blood coagulation | Promotes bone formation and mineralization, inhibits bone resorption, reduces arterial stiffness [1] [2] |

| SDB | Cancer multidrug resistance reversal | Overcomes P-glycoprotein-mediated drug efflux, synergizes with conventional chemotherapeutic agents [1] [5] |

The economic importance of this compound is underscored by the challenges in its chemical synthesis. De novo synthesis of this compound is extremely challenging due to its long carbon chains, making production reliant on extraction from plant sources, primarily tobacco leaves where it can reach up to 4.13% of dry weight [1] [2] [3]. This dependency on natural extraction has driven extensive research into understanding and optimizing this compound biosynthesis in plants, particularly through elucidation of its metabolic pathway, key enzymatic regulators, and environmental influences.

Biosynthetic Pathway of this compound

The MEP Pathway for C₅ Unit Formation

This compound biosynthesis occurs exclusively in plastids of higher plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway [1] [2] [5]. This pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into the universal C₅ isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of seven enzymatic reactions [1] [5].

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-d-xylulose 5-phosphate (DXP), catalyzed by the enzyme 1-deoxy-d-xylulose 5-phosphate synthase (DXS) [1]. DXP then undergoes molecular rearrangement and reduction to form MEP through the action of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) [1] [5]. Subsequent steps involve the conversion of MEP to IPP and DMAPP through the sequential catalytic actions of 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE), 2-C-methyl-d-erythritol 2,4-cyclodiphosphate synthase (IspF), 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (IspG), and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH) [1] [5]. The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IPI) [1].

It is important to note that plants possess two distinct isoprenoid biosynthesis pathways: the MEP pathway in plastids and the mevalonic acid (MVA) pathway in the cytoplasm. While these pathways are not completely independent, with some exchange of intermediates occurring between compartments, this compound biosynthesis primarily relies on the plastidial MEP pathway [1] [5].

Polymerization of C₅ Units to this compound

The polymerization process for this compound biosynthesis involves the sequential addition of C₅ units to form increasingly longer terpenoid chains [1] [5]. The initial condensation of one IPP molecule with one DMAPP molecule forms geranyl diphosphate (GPP, C₁₀), catalyzed by geranyl diphosphate synthase (GPS). The addition of another IPP to GPP yields farnesyl diphosphate (FPP, C₁₅) through the action of farnesyl diphosphate synthase (FPS), and the further addition of IPP to FPP produces geranylgeranyl diphosphate (GGPP, C₂₀) via geranylgeranyl diphosphate synthase (GGPPS) [1] [5].

The critical elongation step in this compound biosynthesis is catalyzed by solanesyl diphosphate synthase (SPS), which adds the remaining IPP units to GGPP to form solanesyl diphosphate (SPP, C₄₅) [1] [5]. Finally, this compound is formed by the conversion of the SPP pyrophosphate group to a hydroxyl group [1] [5]. The following diagram illustrates the complete MEP pathway for this compound biosynthesis:

Diagram 1: The complete MEP pathway for this compound biosynthesis in plants, showing key intermediates and enzymes. The pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into solanesyl diphosphate, which is then converted to this compound.

Key Enzymes in this compound Biosynthesis and Their Experimental Modulation

Enzymatic Functions and Characteristics

The this compound biosynthetic pathway involves numerous enzymes, with several playing particularly critical roles in regulating flux through the pathway. These key enzymes have been the primary targets for metabolic engineering approaches aimed at enhancing this compound production [1] [5].

1-Deoxy-d-xylulose 5-phosphate synthase (DXS) catalyzes the first and generally rate-limiting step of the MEP pathway, forming DXP from pyruvate and glyceraldehyde-3-phosphate [1] [5]. Multiple DXS isoforms have been identified in plants, with DXS3 in tobacco showing the highest expression in leaves where this compound primarily accumulates [6]. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) catalyzes the second step of the MEP pathway, the conversion of DXP to MEP, and is another important regulatory point [1]. Isopentenyl diphosphate isomerase (IPI) facilitates the interconversion of IPP and DMAPP, maintaining the balance between these two essential precursors [1].

Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the formation of GGPP (C₂₀) from three IPP molecules and one DMAPP molecule, serving as the direct precursor for solanesyl diphosphate synthesis [1] [5]. Most significantly, solanesyl diphosphate synthase (SPS) is the key enzyme dedicated to this compound biosynthesis, catalyzing the condensation of GGPP with additional IPP units to form SPP (C₄₅) [1] [5]. In tobacco, two SPS isoforms (NtSPS1 and NtSPS2) have been identified, both containing two conserved aspartate-rich DDxxD domains characteristic of trans-prenyltransferases [6]. NtSPS1 shows significantly higher expression in leaves compared to stems and roots, correlating with this compound accumulation patterns [6].

Table 2: Key Enzymes in this compound Biosynthesis and Their Characteristics

| Enzyme | EC Number | Gene Family Size in Tobacco | Catalytic Function | Subcellular Localization |

|---|---|---|---|---|

| DXS | EC 2.2.1.7 | 6 isoforms | Condensation of pyruvate and glyceraldehyde-3-phosphate to form DXP | Plastid |

| DXR | EC 1.1.1.267 | 2 isoforms | Conversion of DXP to MEP | Plastid |

| IPI | EC 5.3.3.2 | 6 isoforms | Isomerization of IPP to DMAPP and vice versa | Plastid |

| GGPPS | EC 2.5.1.29 | Not specified | Condensation of FPP with IPP to form GGPP (C₂₀) | Plastid |

| SPS | EC 2.5.1.84 | 2 isoforms (NtSPS1, NtSPS2) | Sequential addition of IPP units to GGPP to form SPP (C₄₅) | Plastid |

Experimental Modulation of Key Enzymes

Heterologous expression of this compound biosynthetic genes in microbial systems has emerged as a promising strategy for this compound production. Studies have demonstrated that introducing key tobacco enzymatic genes into microorganisms such as Escherichia coli or Saccharomyces cerevisiae can enable the production of this compound and its derivatives, offering an alternative to plant extraction [1] [7]. These approaches also serve as valuable tools for characterizing enzyme functions and identifying novel this compound derivatives with medicinal value [1].

Overexpression of NtSPS1 in tobacco plants has been successfully accomplished, resulting in significantly increased this compound accumulation [7]. These transgenic lines provide valuable materials for evaluating the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and the expression levels of other genes in the this compound biosynthetic pathway [1] [7]. Such genetic engineering approaches hold significant promise for developing tobacco varieties with enhanced this compound content for pharmaceutical applications [1] [7].

Transient overexpression of genes from both the MEP and mevalonic acid (MVA) pathways in Nicotiana benthamiana has proven to be an effective strategy for enhancing this compound accumulation [8]. This approach allows for rapid testing of gene combinations and identification of rate-limiting steps in the pathway. For example, co-expression of multiple genes in the prenyl chain elongation process has been shown to significantly increase this compound production, providing insights for metabolic engineering strategies [8].

Regulation of this compound Biosynthesis

Genetic Factors and Transcriptional Regulation

Substantial genetic variation in this compound content exists among different tobacco varieties, with reported values ranging from 0.70% to 4.13% of dry weight among 168 Chinese flue-cured tobacco germplasm resources [9]. Genetic studies have revealed that this compound content in tobacco leaves is controlled by two pairs of 'co-dominant major gene plus additive dominant polygene', with major gene heritability estimates of 33.61% and 53.15% [9].

RNA-seq analyses have identified numerous genes involved in this compound biosynthesis across different tobacco organs. Studies have revealed organ-specific expression patterns, with most this compound biosynthetic genes showing highest expression in leaves, intermediate expression in stems, and lowest expression in roots [6]. This expression pattern correlates with this compound accumulation, which is highest in leaves (21.45-fold higher than in stems), measurable in stems, and undetectable in roots [6].

Transcriptional dynamics during plant development also significantly influence this compound accumulation. This compound content in tobacco leaves increases progressively during development, reaching a maximum at 40 days after transplanting (S3 stage), then decreasing slightly at 60 days (S4 stage) [6]. This developmental regulation corresponds with changes in expression patterns of key biosynthetic genes, particularly NtSPS1 and NtSPS2 [6].

Environmental Factors Influencing this compound Accumulation

Environmental factors significantly impact this compound accumulation in plants, with temperature being one of the most influential. Exposure to moderately high temperature (MHT) conditions (30°C/20°C day/night) causes a more than six-fold increase in this compound content in potato leaves after one week compared to normal temperatures (22°C/16°C) [1] [8]. In tobacco, MHT treatment (30°C/24°C) significantly increases this compound content, dry weight, and net photosynthetic rate [9]. Transcriptome analysis of MHT-exposed tobacco leaves revealed 492 significantly upregulated and 1440 significantly downregulated genes, with differentially expressed genes (DEGs) primarily related to secondary metabolite biosynthesis, carbohydrate metabolism, lipid metabolism, and oxidation-reduction processes [9].

Pathogen infection represents another significant environmental factor influencing this compound accumulation. In tobacco, infection with tobacco mosaic virus (TMV) or Pseudomonas syringae pv. tabaci resulted in a ≥7-fold increase in this compound content in resistant varieties one week post-infection, while susceptible varieties showed no significant changes [1] [2]. This suggests that this compound may participate in plant defense responses against biotic stress.

Additional environmental factors that enhance this compound accumulation include drought stress, moderate shade, long-wavelength light exposure, and treatment with rare earth elements [1] [2] [9]. The following diagram summarizes the key genetic and environmental factors regulating this compound accumulation:

Diagram 2: Genetic and environmental factors regulating this compound accumulation in plants, showing key influences on transcriptional regulation, metabolic flux, and MEP pathway activation.

Experimental Methods for Studying this compound Biosynthesis

This compound Quantification and Analysis

Ultra-high performance liquid chromatography (UPLC) has emerged as the method of choice for precise quantification of this compound content in plant tissues [6] [9]. The standard protocol involves drying tobacco leaves to constant weight using a freeze-dryer, grinding them to a fine powder, and sieving through a 40-mesh sieve [9]. Powdered samples (0.2 g) are transferred to 20-mL centrifuge tubes, followed by extraction with appropriate organic solvents [9]. The UPLC analysis typically utilizes a C18 reverse-phase column with UV detection, allowing for separation and quantification of this compound in both free and esterified forms [6].

The extraction methodologies for this compound have evolved significantly, with current mainstream methods including ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, ultrasonic-assisted extraction, molecular distillation, supercritical CO₂ fluid extraction, and bio-enzymatic extraction [3] [4]. Recently, molecularly imprinted polymers (MIPs) have emerged as a novel purification strategy, enabling selective separation through specific molecular recognition [3] [4].

Gene Expression Analysis

RNA-sequencing (RNA-seq) has proven invaluable for identifying and characterizing genes involved in this compound biosynthesis [6] [9]. This approach allows for comprehensive transcriptome analysis of different plant organs and developmental stages, enabling identification of candidate genes in the this compound biosynthetic pathway based on sequence similarity to known genes in databases [6]. For gene expression analysis, read counts are typically normalized to fragments per kilobase of exon per million fragments mapped (FPKM) to enable comparisons across genes and samples [6].

Quantitative real-time PCR (qRT-PCR) serves as a complementary approach for validating RNA-seq results and monitoring expression patterns of key biosynthetic genes under different experimental conditions [9]. This method has been crucial for establishing correlations between gene expression levels and this compound accumulation in response to various environmental factors, such as temperature stress and pathogen infection [9].

Metabolic Engineering Approaches

Transient overexpression in Nicotiana benthamiana has become a powerful tool for rapidly characterizing gene function in this compound biosynthesis [8]. This approach involves infiltrating tobacco leaves with Agrobacterium tumefaciens strains carrying genes of interest, allowing for rapid assessment of their effects on this compound accumulation without the need for stable transformation [8].

Stable transformation of tobacco plants remains essential for developing lines with enhanced this compound production capacity [1] [7]. The creation of NtSPS1-overexpressing tobacco plants has enabled comprehensive evaluation of the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and expression levels of other genes in the pathway [7].

QTL mapping approaches in biparental segregating diploid potato populations have identified several quantitative trait loci associated with leaf this compound content, revealing the genetic architecture controlling natural variation in this compound accumulation [8]. This information facilitates marker-assisted selection for high this compound content and identification of candidate genes underlying QTLs [8].

Applications and Future Research Directions

Metabolic Engineering and Synthetic Biology Strategies

Future advances in this compound research will likely focus on metabolic engineering approaches to enhance production. The identification and characterization of key enzymatic genes, particularly SPS, provide targets for genetic manipulation to increase this compound yields [1] [7]. Synthetic biology approaches employing microbial heterologous expression systems offer promising alternatives to plant extraction, potentially enabling more efficient and scalable this compound production [1] [7].

The development of tobacco varieties with high this compound content through overexpression of key biosynthetic genes represents a particularly promising application [1] [7]. Such engineered varieties could transform tobacco from a traditional smoking product into a valuable pharmaceutical crop, providing additional economic incentives for farmers while serving medical needs [1].

Integration of Multi-Omics Approaches

Transcriptomics and metabolomics studies are expected to play increasingly important roles in resolving the metabolic flux distribution of this compound and its interactions with other metabolic pathways [7]. The completion of genome sequencing for solanaceous plants such as tobacco, potato, and tomato provides foundational resources for these integrated approaches [7].

Systems biology frameworks combining transcriptomic, metabolomic, and proteomic data will be essential for elucidating the complex regulatory networks controlling this compound biosynthesis [9]. Such comprehensive understanding will enable more precise metabolic engineering strategies and facilitate the identification of previously unrecognized regulatory nodes in the pathway.

Pharmacological Development and Clinical Translation

While this compound and its derivatives demonstrate significant therapeutic potential, several challenges must be addressed to advance clinical translation [3]. Current research faces critical bottlenecks including a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [3]. Future studies should prioritize integrating experimental approaches including target screening, nanotechnology-based delivery systems, and comprehensive safety evaluations to elucidate mechanisms of action and promote clinical application [3].

The development of novel this compound derivatives with enhanced bioactivity and improved pharmacological properties represents another promising research direction [3] [4]. Recent studies have explored this compound as an "active carrier" in novel nano-drug delivery systems for synthesizing anticancer drugs, highlighting the potential for innovative applications beyond its traditional uses [3] [4].

Conclusion

This compound biosynthesis in plants represents a complex metabolic process involving multiple enzymatic steps primarily through the MEP pathway in plastids. Key enzymes including DXS, DXR, GGPPS, and particularly SPS play critical roles in regulating this compound accumulation, which is influenced by both genetic factors and environmental conditions such as temperature, pathogen infection, and light quality. Advanced analytical methods including UPLC, RNA-seq, and qRT-PCR have enabled detailed characterization of the pathway and its regulation.

References

- 1. in this compound Biosynthesis Plants [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Biosynthesis in Plants - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a promising natural product [frontiersin.org]

- 4. This compound: a promising natural product - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. This compound Biosynthesis in Plants [mdpi.com]

- 6. Organ- and Growing Stage-Specific Expression of ... [mdpi.com]

- 7. - Wikipedia this compound [en.wikipedia.org]

- 8. Frontiers | Environmental and Genetic Factors Associated with... [frontiersin.org]

- 9. RNA Sequencing Provides Insights into the Regulation of ... [mdpi.com]

Biological Activities and Therapeutic Potential of Solanesol

Solanesol (C₄₅H₇₄O) is a long-chain, unsaturated terpene alcohol predominantly found in plants of the Solanaceae family, especially tobacco [1] [2]. Its unique structure, featuring nine non-conjugated double bonds, is responsible for its notable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects [1] [3] [4]. The following tables summarize the key experimental findings for its core bioactivities.

TABLE 1: Antioxidant and Anti-inflammatory Activities of this compound

| Activity | Experimental Model / Subjects | Dose / Concentration | Key Effects & Mechanisms | Citations |

|---|---|---|---|---|

| Antioxidant | In vitro chemical assays | 100 μg/mL | Scavenges DPPH free radicals. | [3] |

| Mouse microsomes | 30, 60, 120 mg/kg | Scavenges superoxide anion & hydroxyl radicals; inhibits microsomal lipid peroxidation. | [3] | |

| In vitro | 10-100 mg/L | Absorbs UV radiation, scavenges lipid free radicals, inhibits tyrosinase activity. | [3] | |

| Ethanol-induced L02 hepatocyte oxidative damage | 10-80 μM | Activates Keap1/Nrf2/ARE pathway; upregulates HO-1, GCLC, GCLM; increases SOD, CAT, GSH-Px activities. | [1] [3] | |

| High glucose-induced L02 hepatocyte oxidative damage | 40-160 μM | Promotes Nrf2 nuclear translocation; activates Keap1/Nrf2/ARE pathway; upregulates HO-1, NQO1; restores mitochondrial membrane potential. | [1] [3] | |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | 10-40 μM | Induces HO-1 expression via p38 & Akt activation; inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α). | [3] [2] |

| Carrageenan-induced paw edema (Rat) | 1% (w/w) topical gel | Shows significant topical anti-inflammatory activity. | [3] [2] | |

| CFA-induced chronic inflammatory pain (Mouse) | Not Specified | Reverses mechanical allodynia & thermal hypersensitivity; downregulates spinal TNF-α & IL-1β; suppresses microglial & astrocytic activation. | [5] |

TABLE 2: Neuroprotective, Antimicrobial, and Other Activities of this compound

| Activity | Experimental Model / Subjects | Dose / Concentration | Key Effects & Mechanisms | Citations |

|---|---|---|---|---|

| Neuroprotective | Ouabain-induced Bipolar Disorder model (Rat) | 40, 80 mg/kg | Activates SIRT-1 signaling; restores Na+/K+ ATPase; modulates apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2); restores mitochondrial ETC complexes & neurotransmitters. | [6] |

| 3-Nitropropionic-induced Huntington's model (Rat) | Not Specified | Ameliorates behavioral & biochemical deficits; restores CoQ10; improves mitochondrial function; reduces oxidative stress & inflammation. | [2] | |

| Tramadol-induced Parkinson's model (Zebrafish) | Not Specified | Improves neurobehavioral, molecular, and neurochemical parameters. | [4] | |

| Antimicrobial | Standard & clinical bacterial strains | 500-1000 µg/disk, 75-2250 mg/L | Inhibits S. aureus, M. phlei, E. coli, P. aeruginosa; weaker activity against B. subtilis & B. cereus. | [3] |

| Membrane Stabilizing | Inner Mitochondrial Membrane | 1.5 mol% | Reduces membrane permeability to small hydrophilic solutes. | [3] |

| E. coli membrane | 1.6 mol% | Improves membrane resistance to deformation and osmotic pressure. | [3] |

Mechanisms of Action: Key Signaling Pathways

This compound exerts its primary antioxidant and anti-inflammatory effects through two well-documented signaling pathways.

Diagram 1: this compound activates the Nrf2/ARE pathway via HSP90/HSF1, inducing antioxidant gene expression.

Diagram 2: this compound induces HO-1 expression via p38/Akt and Nrf2, inhibiting pro-inflammatory cytokine production.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.

Antioxidant Activity in Hepatocytes (L02 cells) [1] [3]

- Cell Model: Use human hepatic L02 cells.

- Oxidative Damage Induction: Treat cells with ethanol (e.g., 200-400 mM) or high glucose (e.g., 30-50 mM) for 24-48 hours.

- Intervention: Co-treat or pre-treat cells with this compound (10-160 μM) dissolved in DMSO or ethanol. Include a positive control like Trolox.

- Key Assays:

- Cell Viability: MTT or CCK-8 assay.

- ROS Levels: DCFH-DA probe measured by flow cytometry or fluorescence microscopy.

- Antioxidant Enzymes: Measure SOD, CAT, and GSH-Px activities using commercial kits.

- Western Blot: Analyze protein levels of Nrf2, Keap1, HO-1, NQO1 in cytoplasmic and nuclear fractions.

- qPCR: Measure mRNA expression of HO-1, GCLC, GCLM.

Anti-inflammatory Activity in Macrophages (RAW264.7 cells) [3] [2]

- Cell Model: Use murine macrophage RAW264.7 cell line.

- Inflammation Induction: Stimulate cells with LPS (e.g., 100 ng/mL - 1 μg/mL) for 6-24 hours.

- Intervention: Co-treat or pre-treat cells with this compound (10-40 μM). Use specific inhibitors (e.g., SB203580 for p38, LY294002 for Akt) for mechanistic studies.

- Key Assays:

- ELISA: Quantify secretion of TNF-α, IL-1β, and IL-6 in cell culture supernatant.

- Western Blot: Analyze protein levels of HO-1, p-p38, p-Akt, and Nrf2.

- qPCR: Measure HO-1 mRNA expression.

In Vivo Neuroprotective Activity (Ouabain-Induced Bipolar Disorder Model) [6]

- Animal Model: Adult Wistar rats.

- Model Induction: Administer intracerebroventricular (ICV) injections of ouabain (1 mM/0.5 μL) over 3 days.

- Treatment: Administer this compound (40, 80 mg/kg, orally) or lithium (as a positive control) for 28 days.

- Behavioral Tests:

- Open Field Test: Assess locomotor activity, rearing, and time spent in center.

- Forced Swim Test: Assess immobility time.

- Post-Sacrifice Analysis:

- Neurochemicals: Measure dopamine, serotonin, glutamate, and acetylcholine levels in brain homogenates via HPLC.

- Oxidative Stress: Assess levels of lipid peroxidation and antioxidant enzymes in brain tissue.

- Western Blot/ELISA: Measure SIRT-1, Caspase-3, Bax, Bcl-2, and inflammatory cytokines in brain homogenates, blood plasma, and CSF.

Current Research Limitations and Future Directions

Despite its promise, this compound research faces several challenges that must be addressed for clinical translation [1] [4].

- Pharmacokinetics and Toxicity: A significant lack of in vivo pharmacokinetic data (absorption, distribution, metabolism, excretion) and comprehensive toxicity assessments exists [1] [4].

- Molecular Targets: The direct molecular targets and receptors for this compound remain largely unidentified [1].

- Delivery Challenges: Its high lipophilicity and water insolubility present formulation and delivery hurdles [1] [7].

Future research should prioritize target deconvolution techniques, develop nanotechnology-based delivery systems (e.g., this compound-derived micelles) to improve bioavailability [1] [2], and conduct rigorous preclinical in vivo studies to fill the pharmacokinetic and toxicological data gaps [1].

References

- 1. This compound: a promising natural product [frontiersin.org]

- 2. Bioactivities and Medicinal Value of this compound and Its ... [mdpi.com]

- 3. This compound: a promising natural product - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a promising natural product [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates CFA-induced chronic inflammatory ... [sciencedirect.com]

- 6. Activating SIRT-1 Signalling with the Mitochondrial-CoQ10 ... [mdpi.com]

- 7. This compound 13190-97-1 [tcichemicals.com]

Comprehensive Technical Analysis of Solanesol's Antioxidant Mechanisms: A Guide for Researchers and Drug Development Professionals

Introduction to Solanesol and Its Antioxidant Significance

This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a long-chain unsaturated isoprenoid alcohol composed of nine isoprene units with nine non-conjugated double bonds. This unique chemical structure confers remarkable antioxidant capabilities and biological activities that have garnered significant scientific interest. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it demonstrates good solubility in organic solvents including hexane, ethanol, and chloroform. Predominantly found in Solanaceae family plants, particularly tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight, this compound also accumulates in potatoes, tomatoes, eggplants, and peppers, making these plants viable sources for its extraction [1] [2].

The structural configuration of this compound, featuring an extended system of non-conjugated double bonds, enables efficient free radical scavenging through electron delocalization. This fundamental property underpins its potent antioxidant activity and associated therapeutic benefits. Beyond its intrinsic bioactivities, this compound serves as a critical pharmaceutical intermediate in synthesizing coenzyme Q₁₀, vitamin K₂, and various anticancer agents, establishing its indispensable role in medicinal chemistry and drug development [2] [3]. Recent advances have expanded its applications to include novel drug delivery systems, where this compound-derived micelles and nanocarriers improve the bioavailability and targeted delivery of hydrophobic therapeutic compounds [1].

Molecular Mechanisms of Antioxidant Activity

Primary Antioxidant Pathways and Signaling Cascades

This compound exerts its antioxidant effects primarily through the modulation of cytoprotective pathways that enhance cellular defense mechanisms against oxidative stress. The most comprehensively studied mechanism involves the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element (Keap1/Nrf2/ARE) pathway, a central regulator of antioxidant gene expression. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets it for proteasomal degradation. Research demonstrates that this compound disrupts the Keap1-Nrf2 complex, facilitating Nrf2 liberation, nuclear translocation, and subsequent binding to ARE sequences in the promoter regions of antioxidant genes [1] [4].

Simultaneously, this compound activates a complementary pathway through heat shock factor protein 1 (HSF1) modulation. By disrupting the HSF1-HSP90 complex, this compound promotes HSF1 release and nuclear translocation, where it binds to heat shock elements (HSE) and initiates transcription of heat shock protein 70 (HSP70) and other cytoprotective factors. This dual-pathway activation creates a synergistic effect that significantly enhances cellular resistance to oxidative damage [1]. The following diagram illustrates these intricate molecular interactions:

This compound activates dual cytoprotective pathways through Keap1/Nrf2/ARE and HSF1/HSP70 signaling, enhancing antioxidant gene expression.

The downstream genes activated through these pathways include:

- Heme oxygenase-1 (HO-1): A rate-limiting enzyme in heme catabolism that produces the potent antioxidants biliverdin and carbon monoxide [1]

- NAD(P)H dehydrogenase [quinone] 1 (NQO1): Detoxifies quinones and reduces oxidative stress

- Glutamate-cysteine ligase catalytic (GCLC) and regulatory (GCLM) subunits: Rate-limiting enzymes in glutathione (GSH) synthesis, critically important for maintaining cellular redox homeostasis [1]

- Heat shock protein 70 (HSP70): Provides cytoprotection through protein refolding and anti-apoptotic functions

Additional Molecular Targets and Mechanisms

Beyond the primary Nrf2 and HSF1 pathways, this compound demonstrates multifaceted antioxidant actions through several additional mechanisms. Research indicates that this compound can directly scavenge reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, with efficacy comparable to Trolox, a water-soluble vitamin E analog [2]. This direct free radical quenching capability stems from its polyisoprenoid structure with multiple double bonds that can stabilize unpaired electrons through resonance.

This compound also exhibits membrane-stabilizing properties by integrating into lipid bilayers and reducing mitochondrial membrane permeability to small hydrophilic solutes. This action helps maintain mitochondrial integrity and function under oxidative stress conditions, thereby preventing cytochrome c release and subsequent apoptosis activation [1] [4]. Additionally, this compound has been shown to inhibit pro-inflammatory cytokine production, including IL-1β, IL-6, and TNF-α, through modulation of NF-κB signaling, creating an indirect antioxidant effect by reducing inflammation-generated oxidative stress [1].

Recent evidence suggests this compound may activate SIRT-1 signaling, a NAD+-dependent deacetylase involved in cellular stress response, mitochondrial biogenesis, and aging processes. This mechanism was demonstrated in a ouabain-induced bipolar disorder model where this compound treatment increased SIRT-1 levels in cerebrospinal fluid, blood plasma, and brain homogenates while modulating apoptotic markers including caspase-3, Bax, and Bcl-2 [5].

Experimental Evidence and Methodological Approaches

In Vitro and Cell-Based Assays

The methodological framework for investigating this compound's antioxidant mechanisms encompasses diverse experimental approaches across multiple biological systems. In vitro studies utilizing cell culture models have been instrumental in elucidating the molecular pathways. The human hepatic L02 cell line has been extensively employed to examine protection against alcohol-induced and high glucose-induced oxidative damage. Standardized protocols typically involve pretreatment with this compound (10-80 μM concentrations) for 2-4 hours followed by exposure to oxidative stress-inducing agents (e.g., ethanol or high glucose media) for 24-48 hours [1] [4].

Assessment endpoints include:

- Intracellular ROS levels measured using fluorescent probes like DCFH-DA

- Mitochondrial membrane potential evaluated with JC-1 or TMRE staining

- Antioxidant enzyme activities (SOD, CAT, GSH-Px) assessed via colorimetric assays

- Lipid peroxidation products (MDA) quantified using TBARS assay

- Protein and mRNA expression of Nrf2, HO-1, NQO1, and HSP70 analyzed through western blotting and qRT-PCR

The RAW264.7 macrophage cell line has been utilized to investigate anti-inflammatory mechanisms, with cells typically pre-treated with this compound (10-20 μM) before lipopolysaccharide (LPS) stimulation. Outcome measures include secretion levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA and nuclear translocation of Nrf2 analyzed through immunofluorescence and subcellular fractionation [1].

In Vivo Models and Behavioral Assessments

Animal studies have provided critical evidence for this compound's therapeutic potential in various oxidative stress-related pathology models. Research methodologies typically involve rodent models of neurodegenerative diseases, with this compound administered orally or intraperitoneally at doses ranging from 15-100 mg/kg depending on the specific model and duration of treatment [1] [5].

Key experimental paradigms include:

- Neurodegenerative models: 3-nitropropionic acid-induced Huntington's disease, methylmercury-induced amyotrophic lateral sclerosis, tramadol-induced Parkinson's disease in zebrafish

- Inflammatory models: Carrageenan-induced paw edema, ligature-induced periodontitis

- Behavioral assessments: Motor performance (rotarod, open field), cognitive function (Morris water maze, passive avoidance), anxiety-like behaviors (elevated plus maze)

Biochemical analyses of tissue homogenates typically measure oxidative stress markers (lipid peroxidation, protein carbonylation), antioxidant defense components (GSH levels, SOD, CAT, GSH-Px activities), mitochondrial complex enzymes, and inflammatory mediators. Histopathological examinations assess neuronal preservation, glial activation, and general tissue integrity [5].

Quantitative Assessment of Antioxidant Efficacy

Table 1: Quantitative Evidence of this compound's Antioxidant Effects in Experimental Models

| Experimental System | Treatment Conditions | Key Outcomes | References |

|---|---|---|---|

| L02 hepatocytes (alcohol-induced oxidative damage) | 10-20 μM this compound pretreatment | ↓ ROS generation, ↑ mitochondrial membrane potential, ↑ HO-1 expression, activation of Keap1/Nrf2/ARE pathway | [1] |

| L02 hepatocytes (high glucose-induced oxidative damage) | 40-80 μM this compound pretreatment | ↓ ALT, AST, LDH secretion; ↑ SOD, CAT, GSH-Px activities; ↓ Keap1 expression, ↑ Nrf2 nuclear translocation | [1] |

| RAW264.7 macrophages (LPS-induced inflammation) | 10-20 μM this compound pretreatment | ↓ IL-1β, TNF-α secretion; activation of Nrf2 via p38 and Akt phosphorylation; ↑ HO-1 expression | [1] [4] |

| In vitro antioxidant assays | 100 μg/mL this compound | DPPH radical scavenging activity comparable to Trolox; strong superoxide anion and hydroxyl radical scavenging | [2] |

| Rat model (3-nitropropionic-induced Huntington's-like symptoms) | 15-30 mg/kg this compound, oral administration | Improved motor performance and cognitive behavior; restored mitochondrial complex enzymes; ↓ oxidative and inflammatory damage | [2] |

| Zebrafish Parkinson's model (tramadol-induced) | 25-100 mg/kg this compound | Reversed motor dysfunction and coordination deficits; restored neurochemical balance | [5] |

Table 2: Methodological Approaches for Studying this compound's Antioxidant Mechanisms

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Cell-free assays | DPPH scavenging, FRAP, ORAC, lipid peroxidation inhibition | Direct assessment of free radical scavenging capacity | Provides fundamental antioxidant profile but lacks biological context |

| In vitro models | L02 hepatocytes, RAW264.7 macrophages, primary neuronal cultures | Mechanism elucidation through controlled manipulation | Permits pathway analysis but may not reflect tissue complexity |

| In vivo models | Rodent neurodegenerative models, zebrafish neurotoxicity models | Therapeutic efficacy assessment in whole organisms | Provides physiological relevance but with higher complexity |

| Molecular techniques | Western blot, qRT-PCR, EMSA, immunofluorescence, siRNA knockdown | Pathway manipulation and target identification | Establishes causal relationships in mechanisms |

| Analytical methods | HPLC-MS/MS, NMR, molecular distillation, countercurrent chromatography | Compound purification, characterization, and quantification | Essential for quality control and compound verification |

Research Applications and Technical Considerations

Neuroprotective Applications and Experimental Workflows

The neuroprotective potential of this compound represents one of its most promising therapeutic applications, with compelling evidence across multiple neurodegenerative disease models. Research demonstrates that this compound ameliorates behavioral, biochemical, and histological alterations in experimental models of Huntington's disease, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [1] [5]. The following experimental workflow illustrates a typical research approach for evaluating this compound's neuroprotective effects:

Experimental workflow for evaluating this compound's neuroprotective effects, encompassing model development, treatment, behavioral testing, and molecular analysis.

In the methylmercury-induced amyotrophic lateral sclerosis (ALS) rat model, this compound treatment (15 and 30 mg/kg) significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex enzyme activities including coenzyme Q₁₀, and attenuated inflammatory and oxidative damage markers in brain tissue [1]. Similarly, in a tramadol-induced zebrafish Parkinson's disease model, this compound administration (25, 50, and 100 mg/kg) reversed motor dysfunction and coordination deficits while restoring neurochemical balance [5]. These consistent findings across diverse models highlight this compound's potential as a multifaceted therapeutic agent for oxidative stress-related neurological disorders.

Extraction and Analytical Methodologies

Advanced extraction technologies have been developed to obtain high-purity this compound for research and pharmaceutical applications. Current methods focus on efficiency, environmental sustainability, and scalability, with particular emphasis on utilizing tobacco production waste as a valuable source [6]. The sequential application of multiple techniques enables progressively higher purification levels:

Table 3: Extraction and Purification Methods for this compound Isolation

| Method | Principles | Advantages | Limitations | Purity Output |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as solvent with modifiers like ethanol | Green technology, low thermal degradation, solvent-free residues | High equipment costs, optimization complexity | Moderate (enrichment) |

| Molecular Distillation (MD) | High-vacuum short-path distillation based on molecular weight differences | Suitable for heat-sensitive compounds, short residence time | Limited to specific volatility ranges | High (enrichment) |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without solid support | High recovery, scalable, no irreversible adsorption | Solvent system optimization required | Very high (>95%) |

| Molecularly Imprinted Polymers (MIP) | Synthetic polymers with specific molecular recognition sites | High selectivity, reusability, mechanical stability | Complex polymer synthesis | Highest reported (98.4%) |

| Combined Approaches | Sequential application of SFE, MD, CCC, and SPE | Synergistic purification effect | Multiple processing steps | Up to 99% |

Recent advances include combined purification approaches that achieve exceptional purity levels. One innovative methodology involves sequential processing using supercritical CO₂ extraction (30 MPa, 50°C) followed by molecular distillation, centrifugal partition chromatography, and final solid-phase extraction, yielding this compound with 99% purity as verified by HPLC-APCI-MS/MS and quantitative NMR [6]. This integrated approach demonstrates the potential for industrial-scale production of pharmaceutical-grade this compound while utilizing tobacco processing waste, aligning with circular economy principles in natural product extraction.

Analytical determination of this compound primarily employs chromatographic techniques, with LC-APCI-MS/MS (atmospheric pressure chemical ionization tandem mass spectrometry) emerging as the gold standard for sensitive and specific quantification. This method enables rapid detection with low limits of quantification (0.01-0.05 μg/mL), crucial for pharmacokinetic studies and quality control in pharmaceutical applications [6]. NMR spectroscopy provides complementary structural verification and purity assessment, particularly for confirming isomeric purity and detecting potential degradation products.

Research Gaps and Future Directions

Despite significant advances in understanding this compound's antioxidant mechanisms, several critical research gaps remain to be addressed. The precise molecular targets initiating the signaling cascades require further elucidation, particularly the initial binding interactions that trigger Nrf2 and HSF1 pathway activation. Advanced techniques such as activity-based protein profiling, affinity chromatography, and cryo-electron microscopy could provide structural insights into these molecular interactions [1].

The structure-activity relationship (SAR) of this compound remains incompletely characterized, with limited understanding of how specific structural modifications (e.g., double-bond configuration, chain length, functional group additions) influence its antioxidant efficacy and pharmacological properties. Systematic SAR studies through semi-synthetic modification could identify optimized analogs with enhanced potency, bioavailability, or tissue specificity [1] [4].

From a translational perspective, comprehensive pharmacokinetic studies are notably lacking, particularly regarding absorption, distribution, metabolism, and excretion (ADME) profiles. Future research should establish these fundamental parameters through radiolabeled tracing studies and advanced bioanalytical methods [1]. Additionally, toxicity assessments and safety profiles need systematic evaluation through GLP-compliant preclinical studies to establish therapeutic indices and support future clinical trial design.

Emerging applications in nanomedicine represent a promising research direction. This compound's amphiphilic nature and membrane-stabilizing properties position it as an ideal component for advanced drug delivery systems, including liposomes, polymeric nanoparticles, and micelles that could improve hydrophobic drug bioavailability and enable targeted delivery to specific tissues [1] [4]. Preliminary studies demonstrate this compound's utility as a "therapeutic carrier" in anticancer drug formulations, where it both facilitates delivery and provides complementary bioactivity [1].

Future research directions should prioritize:

- Target identification through chemical proteomics and molecular docking studies

- Nanotechnology integration for enhanced delivery and combination therapies

- Clinical translation through rigorous preclinical safety and efficacy studies

- Combination therapy approaches leveraging this compound's multi-target mechanisms

- Biosynthetic engineering for sustainable production through metabolic pathway manipulation

The integration of multi-omics approaches (transcriptomics, proteomics, metabolomics) with systems biology analysis could provide comprehensive insights into this compound's polypharmacological effects and potential applications in complex multifactorial diseases where oxidative stress represents a common pathological feature [1].

Conclusion

References

- 1. This compound: a promising natural product [frontiersin.org]

- 2. Bioactivities and Medicinal Value of this compound and Its ... [mdpi.com]

- 3. This compound: a versatile long-chain polyisoprenoid alcohol ... [chemicalbook.com]

- 4. https://www.frontiersin.org/journals/pharmacology/articles/ ... [frontiersin.org]

- 5. Neuroprotective potential of this compound against tramadol induced ... [semanticscholar.org]

- 6. Isolation and purification of this compound from post-distillation ... [sciencedirect.com]

Comprehensive Technical Guide: Anti-Inflammatory Activity of Solanesol

Introduction to Solanesol: Chemical Properties and Sources

This compound, chemically known as Nonaprenol alcohol (C₄₅H₇₄O), is a long-chain unsaturated terpene alcohol composed of nine isoprene units arranged in an all-trans configuration [1]. This non-cyclic terpene alcohol accumulates primarily in solanaceous plants, with the highest concentrations found in tobacco (up to 4.13% of dry weight), along with significant amounts in potato, tomato, eggplant, and pepper [2] [3]. At room temperature, this compound presents as a white or faintly yellow solid with low polarity and is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. Its distinctive chemical structure features nine non-conjugated double bonds, which confer significant biological activity and make it susceptible to oxidation, addition, and dehydrogenation reactions [2] [3].

The compound was first isolated from tobacco by Rowland and colleagues in 1956 [2] [3], and since the 1990s, extraction methods have advanced to include supercritical CO₂ fluid extraction, ultrasonic-assisted extraction, microwave-assisted extraction, and molecular distillation [2] [3]. More recently, ammonia leaching pretreatment-assisted extraction and bio-enzymatic extraction have emerged as efficient and environmentally friendly approaches [2] [3]. From a pharmaceutical perspective, this compound serves as a key intermediate in synthesizing clinically valuable compounds including coenzyme Q10, vitamin K2, and the anti-cancer synergizer SDB (N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine) [1] [4]. Beyond its role as a synthetic precursor, this compound possesses intrinsic anti-inflammatory, antimicrobial, antioxidant, and membrane-stabilizing properties that have garnered significant research interest [2] [3].

Mechanisms of Anti-Inflammatory Action

Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple interconnected signaling pathways, primarily via induction of heme oxygenase-1 (HO-1) and subsequent suppression of pro-inflammatory cytokines [5]. Research using RAW264.7 macrophage cells demonstrates that this compound significantly induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 enzymatic activity [5]. This induction is mediated through activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which dissociates from its cytoplasmic inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and binds to the antioxidant response element (ARE) in the HO-1 promoter region [5]. The p38 MAPK and Akt signaling pathways are crucial intermediates in this process, as demonstrated by inhibition experiments using SB203580 (p38 inhibitor) and LY294002 (Akt inhibitor), which effectively block this compound-induced Nrf2 activation and HO-1 expression [5].

Simultaneously, this compound modulates autophagy pathways, evidenced by increased conversion of LC3B-I to LC3B-II, an established marker of autophagosome formation [5]. This enhanced autophagy contributes to the compound's anti-inflammatory effects, as demonstrated by experiments showing that autophagy inhibitors (3-MA and Baf-A1) significantly reduce this compound's protective actions against LPS-induced inflammation [5]. The coordinated induction of HO-1 and autophagy creates a cytoprotective environment that limits excessive inflammatory responses to various stimuli, particularly bacterial endotoxins like lipopolysaccharide (LPS) [5].

Cytokine Regulation and Downstream Effects

The ultimate anti-inflammatory effect of this compound manifests through significant suppression of key pro-inflammatory mediators. In LPS-stimulated RAW264.7 cells, this compound treatment potently inhibits the production of IL-1β, IL-6, and TNF-α [5]. This cytokine suppression is functionally dependent on HO-1 induction, as demonstrated by experiments where HO-1 inhibition with SnPP (tin protoporphyrin) or HO-1-specific siRNA largely abolishes this compound's anti-inflammatory effects [5]. In vivo studies using a complete Freund's adjuvant (CFA)-induced chronic inflammatory pain model corroborate these findings, showing that this compound administration significantly reduces spinal TNF-α and IL-1β levels while concurrently alleviating mechanical allodynia and thermal hypersensitivity [6].

Additional mechanistic insights reveal that this compound modulates the heat shock response by disrupting the Hsp90-HSF1 complex, which promotes HSF1 nuclear translocation and subsequent upregulation of Hsp70 expression [1] [3]. This mechanism not only contributes to this compound's antioxidant effects but also synergizes with its anti-inflammatory activity by further stabilizing Nrf2 activation and enhancing cellular stress resistance [3]. The multi-target nature of this compound's action, encompassing HO-1 induction, autophagy enhancement, cytokine suppression, and heat shock protein modulation, positions it as a promising polypharmacological agent for managing complex inflammatory conditions [2] [3] [5].

Figure 1: this compound Anti-Inflammatory Signaling Pathway. This compound activates p38 and Akt pathways, leading to Nrf2 dissociation from Keap1, nuclear translocation, and binding to ARE elements, resulting in HO-1 induction and enhanced autophagy that collectively suppress pro-inflammatory cytokine production.

Quantitative Data on Anti-Inflammatory Efficacy

In Vitro Anti-Inflammatory Activity

Table 1: In Vitro Anti-Inflammatory Effects of this compound in Cell Models

| Experimental System | Treatment Conditions | Key Results | Mechanistic Insights | Reference |

|---|---|---|---|---|

| RAW264.7 macrophages | 10-40 μM this compound + LPS stimulation | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α production | HO-1 induction via p38/Akt-mediated Nrf2 activation and nuclear translocation | [5] |

| RAW264.7 macrophages | 40 μM this compound + specific inhibitors | ∼70% reduction in HO-1 induction with p38/Akt inhibitors | p38 and Akt signaling crucial for Nrf2/ARE pathway activation | [5] |

| RAW264.7 macrophages | 40 μM this compound + HO-1 inhibitor/siRNA | Near-complete abolition of anti-inflammatory effects | HO-1 induction essential for cytokine suppression | [5] |

| RAW264.7 macrophages | 40 μM this compound + autophagy inhibitors | Significant reduction of cytoprotective effects | Autophagy contributes to anti-inflammatory mechanism | [5] |

| L-02 hepatocytes | 10-80 μM this compound + alcohol exposure | Upregulation of HO-1 and Hsp70; reduced oxidative damage | Activation of Keap1/Nrf2/ARE pathway; Hsp90-HSF1 complex disruption | [1] [3] |

In Vivo Anti-Inflammatory Efficacy

Table 2: In Vivo Anti-Inflammatory Effects of this compound in Animal Models

| Disease Model | Treatment Protocol | Therapeutic Outcomes | Mechanistic Evidence | Reference |

|---|---|---|---|---|

| CFA-induced chronic inflammatory pain | Single administration | Significant reduction in mechanical allodynia and thermal hypersensitivity | Suppressed spinal TNF-α and IL-1β; inhibited microglial and astrocytic activation | [6] |

| CFA-induced chronic inflammatory pain | Single administration | Alleviation of anxiety-like behaviors concomitant with chronic pain | Downregulation of neuroinflammatory markers in central nervous system | [6] |

| Carrageenan-induced rat paw edema | 1% (w/w) this compound topical application | Dose-dependent inhibition of plantar swelling | Anti-inflammatory effect comparable to standard NSAIDs | [2] [3] |

| Neuropathic pain models | Various doses | Reversal of mechanical allodynia | Modulation of central immune cell activation and cytokine production | [2] [3] |

The quantitative data collectively demonstrate that this compound exerts potent anti-inflammatory effects across multiple experimental systems, with consistent evidence of dose-dependent activity in the range of 10-160 μM in vitro and significant efficacy at 1% (w/w) formulation in vivo. The therapeutic concentrations are achievable through current extraction and purification methodologies, supporting its pharmaceutical potential [2] [3]. Notably, the dual functionality of this compound—both as a direct anti-inflammatory agent and a modulator of oxidative stress responses—enhances its therapeutic profile for inflammatory conditions characterized by concurrent oxidative damage [5] [7].

Experimental Models and Methodologies

In Vitro Assay Systems

Cell Culture and Treatment: The most extensively characterized in vitro system for investigating this compound's anti-inflammatory mechanisms involves RAW264.7 murine macrophages [5]. Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experimental treatments, this compound is generally prepared as a stock solution in DMSO and diluted to final concentrations ranging from 10-80 μM in serum-free medium [5]. To evaluate anti-inflammatory efficacy, researchers commonly pre-treat cells with this compound for 2-12 hours followed by inflammatory stimulation with LPS (100 ng/mL) for an additional 6-24 hours [5].

HO-1 Activity Assessment: Heme oxygenase-1 induction represents a crucial mechanistic endpoint in this compound studies. HO-1 expression is typically quantified at transcriptional level using RT-qPCR with specific primers, and at protein level through western blot analysis [5]. HO-1 enzymatic activity is commonly determined by measuring bilirubin generation from hemin substrate in microsomal fractions, using the difference in absorbance between 464 and 530 nm [5]. To confirm pathway specificity, researchers employ pharmacological inhibitors including SB203580 (p38 inhibitor, 10-20 μM), LY294002 (Akt inhibitor, 10-20 μM), and SnPP (HO-1 inhibitor, 10-20 μM), as well as gene-specific siRNA knockdown approaches targeting HO-1, Nrf2, p38, or Akt [5].

Cytokine Measurement: The suppression of pro-inflammatory cytokines represents a key functional readout of this compound's anti-inflammatory efficacy. Researchers typically quantify TNF-α, IL-1β, and IL-6 levels in culture supernatants using enzyme-linked immunosorbent assays (ELISA) with commercial antibody pairs and standards according to manufacturer protocols [5]. Additionally, intracellular cytokine staining followed by flow cytometric analysis provides information about cytokine-producing cell populations [5]. For mechanistic studies, western blot analysis of whole cell lysates or nuclear fractions assesses NF-κB activation, Nrf2 nuclear translocation, and phosphorylation status of signaling intermediates [5].

In Vivo Experimental Models

Chronic Inflammatory Pain Model: The complete Freund's adjuvant (CFA)-induced inflammatory pain model represents a well-characterized in vivo system for evaluating this compound's therapeutic potential [6]. Typically, researchers administer CFA (20-50 μL) by intraplantar injection into the hind paw of mice or rats, which induces robust and sustained local inflammation, mechanical allodynia, and thermal hypersensitivity [6]. This compound is then administered via intraperitoneal injection or oral gavage at varying doses (typically 10-100 mg/kg) either prophylactically or therapeutically after inflammation establishment [6].

Behavioral Assessments: In vivo anti-inflammatory efficacy is quantified using standardized behavioral tests. Mechanical allodynia is typically assessed using von Frey filaments applied to the plantar surface of the hind paw, with paw withdrawal threshold calculated using the Dixon up-down method [6]. Thermal hypersensitivity is evaluated using the Hargreaves test, where a radiant heat source is directed to the plantar surface and paw withdrawal latency is measured [6]. For assessing comorbid affective disorders, researchers employ elevated plus maze and open field tests to quantify anxiety-like behaviors associated with chronic inflammatory pain [6].

Molecular Analyses in Tissue: Following behavioral assessments, spinal cords, dorsal root ganglia, or paw tissues are collected for molecular analyses. Western blotting and ELISA measure protein levels of pro-inflammatory cytokines (TNF-α, IL-1β) and activation markers of microglia (Iba1) and astrocytes (GFAP) [6]. Immunohistochemical staining of spinal cord sections visualizes morphological activation of glial cells and localization of inflammatory mediators [6]. For oxidative stress parameters, tissues are homogenized and analyzed for lipid peroxidation (MDA content), antioxidant enzyme activities (SOD, CAT, GSH-Px), and HO-1 expression levels [6] [7].

Figure 2: Experimental Workflow for Evaluating this compound Anti-Inflammatory Activity. Comprehensive in vitro and in vivo approaches used to characterize this compound's anti-inflammatory mechanisms and therapeutic efficacy.

Potential Therapeutic Applications and Pharmaceutical Development

Inflammatory Conditions with Therapeutic Potential

The multifaceted anti-inflammatory profile of this compound suggests potential applications across several inflammatory disorders. Preclinical studies specifically support its development for chronic inflammatory pain conditions [6]. The compound's ability to suppress spinal cytokine production and inhibit glial cell activation positions it as a promising candidate for neuroinflammatory disorders, including those associated with chronic pain and possibly neurodegenerative diseases [2] [3] [6]. The observed anxiolytic effects in inflammatory pain models further suggest potential for managing comorbid affective symptoms in chronic inflammation [6].

Beyond neurological applications, this compound's efficacy in carrageenan-induced paw edema—a standard model of acute inflammation—supports potential development for rheumatoid arthritis, osteoarthritis, and other inflammatory joint diseases [2] [3]. The compound's dual antioxidant and anti-inflammatory activities are particularly relevant for conditions characterized by concurrent oxidative stress and inflammation, such as metabolic syndrome, diabetic complications, and cardiovascular inflammation [7]. Emerging evidence of hepatoprotective effects in models of alcoholic liver disease and diabetic liver injury further expands potential applications to hepatic inflammatory conditions [7].

Pharmaceutical Development and Formulation Strategies

Current this compound formulation research explores several advanced delivery approaches to enhance its therapeutic potential. Nanotechnology-based delivery systems represent a promising frontier, with studies demonstrating that this compound can serve as both an active therapeutic component and a carrier molecule in nanomedicine formulations [2] [3]. Specifically, mPEGylated this compound micelles have been developed as redox-responsive nanocarriers that demonstrate synergistic anticancer effects, suggesting potential for similar applications in inflammatory diseases [2] [3]. Additionally, research confirms that this compound formulated as an oil-in-water (O/W) emulsion displays good physicochemical stability under various storage conditions (5°C, 25°C, and 40°C), comparable to established emulsion systems like squalene [2] [3].

The pharmaceutical industry shows growing interest in this compound, with the high-purity this compound market projected to reach approximately $250 million by 2033, reflecting a compound annual growth rate (CAGR) of 7% [8]. This market growth is primarily driven by increasing applications in synthesizing Coenzyme Q10 and Vitamin K2, though intrinsic therapeutic applications are gaining attention [8]. Current production relies mainly on extraction from tobacco leaves, with purity grades of 0.98 and 0.99 accounting for approximately 70% of the pharmaceutical-grade market [8]. Ongoing technological advances in extraction methodologies and purification processes continue to improve efficiency, yield, and cost-effectiveness of high-purity this compound production [2] [3] [8].

Current Research Gaps and Future Directions

Despite promising preclinical results, several critical research gaps must be addressed to advance this compound toward clinical application. A primary limitation is the absence of comprehensive pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion in vivo [2] [3]. Future studies should establish bioavailability profiles across different administration routes and dose-response relationships for anti-inflammatory effects in relevant disease models [2] [3]. Additionally, the precise molecular targets through which this compound initiates its signaling cascades remain incompletely characterized [2] [3]. Identification of direct protein targets and receptors would significantly enhance understanding of its mechanism of action.

Another significant research gap involves inadequate toxicity and safety assessment, particularly with chronic administration [2] [3]. While existing studies report minimal toxicity at effective concentrations, systematic toxicological evaluation following regulatory standards is necessary before clinical translation [2] [3]. The field would also benefit from expanded structure-activity relationship studies to determine whether this compound's anti-inflammatory activity can be enhanced through chemical modification or analog development [2] [3].

Future research directions should prioritize integrative experimental approaches including target screening, multi-omics analyses, and advanced delivery systems to elucidate comprehensive mechanisms of action [2] [3]. Additionally, exploration of this compound's therapeutic potential in human-relevant disease models and combination therapies with established anti-inflammatory agents would strengthen its translational prospects [2] [3]. With its favorable natural product profile and multi-target mechanisms, this compound represents a promising candidate for development as a novel anti-inflammatory therapeutic, potentially offering advantages over single-target approaches for complex inflammatory conditions [2] [3].

Conclusion

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: a promising natural product - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a promising natural product [frontiersin.org]

- 4. This compound Biosynthesis in Plants [mdpi.com]

- 5. induces the expression of heme oxygenase-1 via p38 and... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates CFA-induced chronic inflammatory ... [sciencedirect.com]

- 7. Protective effect of this compound in glucose-induced ... [sciencedirect.com]

- 8. High Purity this compound 2025-2033 Analysis [archivemarketresearch.com]

Comprehensive Technical Guide: Polypharmacological Actions of Solanesol

Introduction to Solanesol and Its Polypharmacological Potential

This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a non-cyclic terpene alcohol composed of nine isoprene units that predominantly accumulates in solanaceous plants, especially tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight [1] [2]. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents such as hexane and ethanol [1]. The unique chemical structure of this compound, featuring nine non-conjugated double bonds, confers remarkable biological activities and reactivity prone to oxidation, addition, and dehydrogenation reactions [1].

The polypharmacological potential of this compound represents a promising frontier in drug discovery, as it demonstrates a unique ability to modulate multiple biological targets simultaneously. This characteristic is particularly valuable for managing complex multifactorial diseases where single-target therapies often show limited efficacy. As a compound that combines natural safety with multi-target effects, this compound serves not only as a research focus for novel drug development but also as a bridge connecting natural products with precision medicine approaches [1]. Current research indicates that this compound's polypharmacological profile includes antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for the development of next-generation biocompatible therapies [1] [3].

Comprehensive Pharmacological Activities of this compound

Quantitative Summary of Documented Bioactivities

Table 1: Experimental evidence for this compound's pharmacological activities

| Bioactivity | Experimental Model | Dose/Concentration | Key Effects | References |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli | 500-1000 µg/disk | Significant growth inhibition | [1] |

| Antioxidant | In vitro radical scavenging | 100 μg/mL | DPPH free radical scavenging | [1] |

| Antioxidant | Mouse model | 30-120 mg/kg | Scavenged superoxide anion & hydroxyl radicals | [1] |

| Anti-inflammatory | RAW264.7 cells | 10-40 μM | Inhibition of LPS-stimulated proinflammatory cytokines | [1] |

| Anti-inflammatory | Rat model | 1% (w/w) | Inhibition of carrageenan-induced plantar swelling | [1] |

| Neuroprotective | Zebrafish Parkinson's model | 40-60 mg/kg | Improved neurobehavioral, molecular, and neurochemical parameters | [4] |

| Membrane Stabilizing | E. coli membranes | 1.6 mol% | Improved membrane resistance to osmotic pressure | [1] |

Detailed Pharmacological Profile

Antimicrobial Activity: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research by Chen et al. utilizing agar diffusion and twofold dilution methods revealed that this compound exhibits significant inhibitory effects against Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa, though it shows weaker activity against Bacillus subtilis and Bacillus cereus [1]. Subsequent studies confirmed that regardless of extraction method (supercritical extraction, Soxhlet extraction, or ultrasonic extraction), this compound maintained the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness observed against E. coli [1].